molecular formula C17H19N5OS B2940703 6-Methyl-2-[(1-{thieno[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one CAS No. 2189434-43-1

6-Methyl-2-[(1-{thieno[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one

Cat. No.: B2940703
CAS No.: 2189434-43-1
M. Wt: 341.43
InChI Key: JWELZDRVJUHCIS-UHFFFAOYSA-N
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Description

The compound “6-Methyl-2-[(1-{thieno[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one” is a heterocyclic compound . Heterocyclic compounds offer a high degree of structural diversity and have proven to be broadly and economically useful as therapeutic agents . They have demonstrated various biological activities .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of 2,4,6-trisubstituted pyrimidines were synthesized by reacting chalcone with guanidine hydrochloride . Another study reported the synthesis of a series of thieno[2,3-d]pyrimidine derivatives from 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene .


Molecular Structure Analysis

The molecular structure of this compound can be deduced from its name. It contains a pyrimidine ring, which is a six-membered heterocyclic organic colorless compound containing two nitrogen atoms at 1st and 3rd positions . It also contains a thieno[2,3-d]pyrimidin-4-yl group, indicating the presence of a thiophene ring fused with a pyrimidine ring .

Scientific Research Applications

Pharmacology and Pharmacokinetics

Research on compounds such as "Preclinical pharmacology and pharmacokinetics of CERC‐301, a GluN2B‐selective N‐methyl‐D‐aspartate receptor antagonist" provides insights into the development of treatments for major depressive disorder. CERC‐301 demonstrated high-binding affinity specific to GluN2B, indicating its potential as an orally bioavailable selective antagonist. This research underpins the translational approach to guide dose selection in clinical trials, highlighting the importance of understanding pharmacodynamics and pharmacokinetics in drug development (Garner et al., 2015).

Cancer Research

The metabolism of dietary carcinogens such as "2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP)" following consumption of cooked meat has been studied to understand its impact on human health. These studies investigate how intestinal bacteria metabolize PhIP, a carcinogenic heterocyclic amine, and how it is excreted in humans. Understanding the metabolic pathways of such compounds is crucial for assessing their risk and developing dietary guidelines to minimize exposure (Vanhaecke et al., 2008).

Toxicology

Studies on "Biological monitoring of exposure to pirimicarb: hydroxypyrimidines in human urine" focus on the metabolism of insecticides and their detection in human urine. These studies are vital for assessing environmental and occupational exposure to chemicals and for establishing safe levels of exposure. Understanding the metabolism and excretion of such compounds in humans helps in developing biomarkers for exposure monitoring (Hardt et al., 1999).

Neuropharmacology

Research into compounds like "CX516" as treatments for conditions such as schizophrenia demonstrates the exploration of novel therapeutic targets. CX516, an AMPA receptor modulator, represents a unique approach to treatment, emphasizing the importance of investigating diverse mechanisms of action in drug development. Such studies contribute to a broader understanding of potential treatments for psychiatric disorders (Marenco et al., 2002).

Future Directions

The future directions for this compound could involve further exploration of its therapeutic potentials. Given the diverse pharmacological properties of pyrimidine and its derivatives , this compound could be investigated for potential applications in treating various diseases.

Mechanism of Action

Properties

IUPAC Name

6-methyl-2-[(1-thieno[2,3-d]pyrimidin-4-ylpiperidin-4-yl)methyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5OS/c1-12-2-3-15(23)22(20-12)10-13-4-7-21(8-5-13)16-14-6-9-24-17(14)19-11-18-16/h2-3,6,9,11,13H,4-5,7-8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWELZDRVJUHCIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C=C1)CC2CCN(CC2)C3=C4C=CSC4=NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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